molecular formula C20H14F2N4OS B3396711 2-fluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide CAS No. 1019103-87-7

2-fluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B3396711
CAS No.: 1019103-87-7
M. Wt: 396.4 g/mol
InChI Key: NSOZGYQQEZETMB-UHFFFAOYSA-N
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Description

The compound 2-fluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide features a benzamide core substituted with a fluorine atom at the 2-position. This benzamide is linked to a pyrazole ring (3-methyl-substituted) that is further connected to a thiazole moiety bearing a 4-fluorophenyl group. Such a structure places it within a broader class of bioactive heterocyclic hybrids, where thiazole and pyrazole motifs are critical for interactions with biological targets like enzymes or receptors.

Properties

IUPAC Name

2-fluoro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4OS/c1-12-10-18(24-19(27)15-4-2-3-5-16(15)22)26(25-12)20-23-17(11-28-20)13-6-8-14(21)9-7-13/h2-11H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOZGYQQEZETMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC(=CS3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Compounds 4 and 5 ()
  • Structure : These isostructural compounds share a thiazole-pyrazole backbone with fluorophenyl substituents. Compound 4 has a chlorophenyl group, while compound 5 has a fluorophenyl group at the 4-position of the thiazole.
  • Crystallography : Both crystallize in triclinic P̄1 symmetry with two independent molecules per asymmetric unit. The fluorophenyl group in compound 5 is oriented perpendicular to the planar core, likely influencing packing and solubility.
  • Synthesis : High yields (>80%) were achieved using dimethylformamide (DMF) as a solvent, with crystallization enabling single-crystal diffraction analysis .
Compound 9b ()
  • Structure : Contains a fluorophenyl-thiazolyl group linked via an acetamide bridge to a triazole-benzimidazole hybrid.
  • Synthesis : Synthesized under copper-catalyzed click chemistry conditions, yielding 70–85% pure products. Spectroscopic validation (IR, NMR) confirmed structural integrity .
Compound 41 ()
  • Structure : Features a methyl-pyrazole-thiazole-phenyl scaffold with an acetamide side chain.
  • Synthesis: Prepared via a multi-step route involving TLC-monitored cyclization and recrystallization in isopropanol (82% yield). Spectral data (¹H NMR, IR) align with its proposed structure .
Target Compound
  • Structural Distinctions: Unlike compounds 4, 5, and 9b, the target compound lacks a triazole or morpholinophenyl group but retains the fluorophenyl-thiazole-pyrazole core. Its benzamide substituent may enhance binding affinity compared to acetamide derivatives like 9b .
Thiazole-Pyrazoline Hybrids (49a, 49f, 49c) ()
  • Activity :
    • 49a : Inhibits human carbonic anhydrase I (hCAI) with IC₅₀ = 0.87 µM.
    • 49c : Potent against acetylcholinesterase (AChE) (IC₅₀ = 1.02 µM).
  • Structure-Activity Relationship (SAR): The 4-fluorophenyl group on thiazole enhances enzyme binding, while morpholinophenyl substituents improve solubility .
Docking Studies ()
  • Compound 9c (bromophenyl analog) showed optimal binding to α-glucosidase in silico, with a binding energy of −9.2 kcal/mol. The fluorophenyl group in the target compound may similarly engage in hydrophobic interactions .

Key Observations

Fluorine Substitution : The 4-fluorophenyl group in the target compound and analogs (e.g., 49c) enhances metabolic stability and target affinity .

Heterocyclic Core : Pyrazole-thiazole hybrids (e.g., compounds 4, 5) exhibit planar geometries critical for crystallinity, whereas triazole additions (e.g., 9b) may complicate synthesis but improve bioactivity .

Synthetic Robustness: High yields (>80%) are achievable for fluorophenyl-thiazole derivatives using polar aprotic solvents like DMF or ethanol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-fluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-fluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide

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